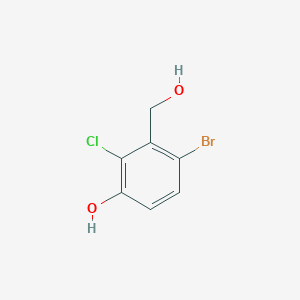
4-Bromo-2-chloro-3-(hydroxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-chloro-3-(hydroxymethyl)phenol is a useful research compound. Its molecular formula is C7H6BrClO2 and its molecular weight is 237.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving regioselective halogenation and hydroxymethylation in derivatives like 4-Bromo-2-chloro-3-(hydroxymethyl)phenol?
- Methodological Answer : Regioselective halogenation can be guided by directing groups or steric effects. For example, bromination and chlorination may occur preferentially at ortho/para positions due to the hydroxyl group’s electron-donating effects. Hydroxymethylation can be introduced via Friedel-Crafts alkylation or through protective group strategies (e.g., using silyl ethers to block reactive sites). Post-synthetic modifications should be validated via 1H/13C NMR and mass spectrometry, as seen in analogous halogenated phenol syntheses .
Q. How can researchers optimize recrystallization or column chromatography to purify this compound to >95% purity?
- Methodological Answer : Solvent polarity plays a critical role. For recrystallization, mixed solvents (e.g., ethanol/water) can enhance crystal formation. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended, adjusting ratios based on TLC monitoring. Purity verification via HPLC with UV detection (λ = 254 nm) is essential, as described for structurally similar bromochlorophenols .
Q. What spectroscopic techniques are most reliable for characterizing the hydroxymethyl group in halogenated phenolic compounds?
- Methodological Answer : 1H NMR can identify the hydroxymethyl proton (δ 4.5–5.0 ppm, broad singlet) and its coupling with adjacent protons. IR spectroscopy confirms the O–H stretch (3200–3600 cm−1). For ambiguous cases, derivatization (e.g., acetylation) followed by 13C NMR can resolve structural uncertainties .
Advanced Research Questions
Q. How can density functional theory (DFT) predict reactive sites and electronic properties of this compound?
- Methodological Answer : Use hybrid functionals like B3LYP with a 6-31G(d,p) basis set to calculate molecular electrostatic potential (MESP) maps, highlighting electrophilic/nucleophilic regions. Solvent effects (e.g., polarizable continuum models) improve accuracy. Compare frontier molecular orbitals (HOMO/LUMO) with experimental UV-Vis data to validate computational models .
Q. What crystallographic strategies resolve structural ambiguities in halogenated phenols when NMR and X-ray data conflict?
- Methodological Answer : Refine X-ray data using SHELXL to model disorder or thermal motion. Hydrogen bonding and halogen-halogen interactions can stabilize specific conformations. If NMR suggests dynamic behavior (e.g., rotamers), variable-temperature crystallography or DFT-based molecular dynamics simulations may reconcile discrepancies .
Q. How do steric and electronic effects of substituents influence the stability of this compound under acidic/basic conditions?
- Methodological Answer : Perform pH-dependent stability studies (HPLC monitoring) to track degradation. The hydroxymethyl group may undergo oxidation under basic conditions, while bromine and chlorine substituents increase electrophilicity, accelerating hydrolysis. Compare with analogs (e.g., 4-Bromo-3-chlorophenol ) to isolate substituent effects .
Q. What experimental and computational approaches validate tautomeric equilibria in polyhalogenated phenolic derivatives?
Propriétés
Formule moléculaire |
C7H6BrClO2 |
|---|---|
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
4-bromo-2-chloro-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H6BrClO2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,10-11H,3H2 |
Clé InChI |
PLUPZQOUZUDMMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)Cl)CO)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













